UNII-A789IY935V UNII-A789IY935V
Brand Name: Vulcanchem
CAS No.: 89784-93-0
VCID: VC0128325
InChI: InChI=1S/C20H18N4O5S.Na/c1-12-4-3-5-16(13(12)2)22-24-19-18(25)11-10-17(20(19)26)23-21-14-6-8-15(9-7-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1/b23-17+,24-19-;
SMILES: CC1=C(C(=CC=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+]
Molecular Formula: C₂₀H₁₇N₄NaO₅S
Molecular Weight: 448.43

UNII-A789IY935V

CAS No.: 89784-93-0

Cat. No.: VC0128325

Molecular Formula: C₂₀H₁₇N₄NaO₅S

Molecular Weight: 448.43

* For research use only. Not for human or veterinary use.

UNII-A789IY935V - 89784-93-0

Specification

CAS No. 89784-93-0
Molecular Formula C₂₀H₁₇N₄NaO₅S
Molecular Weight 448.43
IUPAC Name sodium;4-[(2E)-2-[(5Z)-5-[(2,3-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate
Standard InChI InChI=1S/C20H18N4O5S.Na/c1-12-4-3-5-16(13(12)2)22-24-19-18(25)11-10-17(20(19)26)23-21-14-6-8-15(9-7-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1/b23-17+,24-19-;
SMILES CC1=C(C(=CC=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator